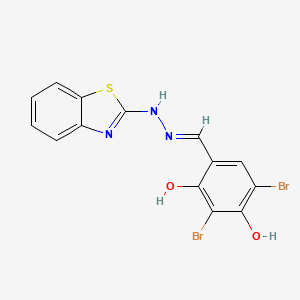
Benzaldehyde, 3,5-dibromo-2,4-dihydroxy-, 2-benzothiazolylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL is a complex organic compound that features a benzothiazole moiety linked to a dibromobenzene diol structure
Preparation Methods
The synthesis of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:
Chemical Reactions Analysis
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL undergoes various chemical reactions, including:
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways in pathogens, leading to their death .
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL stands out due to its dibromobenzene diol structure, which imparts unique electronic and steric properties. Similar compounds include:
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZENE-1,2-DIOL: Lacks the bromine atoms, resulting in different reactivity and applications.
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL:
Properties
Molecular Formula |
C14H9Br2N3O2S |
|---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2,6-dibromobenzene-1,3-diol |
InChI |
InChI=1S/C14H9Br2N3O2S/c15-8-5-7(12(20)11(16)13(8)21)6-17-19-14-18-9-3-1-2-4-10(9)22-14/h1-6,20-21H,(H,18,19)/b17-6+ |
InChI Key |
FJOXPIUAYXYVCO-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=C(C(=C3O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















